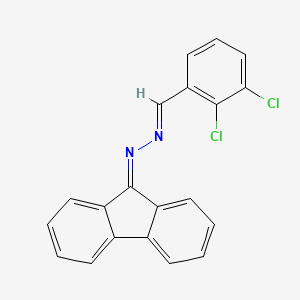![molecular formula C11H19NO2 B5569941 N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
N-[1-(2-oxopentyl)cyclobutyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide often involves complex organic reactions that can be influenced by the compound's specific structural requirements. For instance, the enantio- and diastereoselective synthesis of related cyclopentyl derivatives has been achieved through enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups (Norimine et al., 1998). Such methodologies underscore the importance of stereochemistry in the synthesis of cyclic compounds and the potential approaches for synthesizing N-[1-(2-oxopentyl)cyclobutyl]acetamide.
Molecular Structure Analysis
The molecular structure of cyclobutyl derivatives is characterized by their cyclobutane core, which can significantly affect the compound's properties and reactivity. The crystal and molecular structure of similar acetamide derivatives have been determined through X-ray diffraction analysis, revealing insights into their conformation and intermolecular interactions (Yin et al., 2008). These studies provide a foundation for understanding the structural aspects of N-[1-(2-oxopentyl)cyclobutyl]acetamide.
Chemical Reactions and Properties
Cyclobutyl compounds participate in various chemical reactions that reflect their unique chemical properties. For example, the reaction of acylpyruvic acids with N-(2-aminophenyl)acetamide has been studied, leading to the formation of acyclic enamines and highlighting the reactivity of similar structures in condensation reactions (Stepanova et al., 2019). Such insights are valuable for understanding the chemical behavior of N-[1-(2-oxopentyl)cyclobutyl]acetamide.
科学的研究の応用
Antioxidant and Anti-Inflammatory Properties
- N-Acetylcysteine as an Antioxidant : N-acetylcysteine (NAC), a precursor to N-[1-(2-oxopentyl)cyclobutyl]acetamide, is recognized for its antioxidant properties. It plays a role in countering oxidative stress caused by pesticides in various organs, primarily due to its fast reaction with free radicals and the restoration of reduced glutathione (GSH) (Elbini Dhouib et al., 2016).
Neuroprotective Effects
- Improvement in Cognitive Performance : GSK189254, a compound structurally similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide, has shown promise in improving cognitive performance in preclinical models. This suggests potential applications in treating dementia and other cognitive disorders (Medhurst et al., 2007).
Effects on Cyclo-Oxygenase Activity
- Influence on Cyclo-Oxygenase : Research has shown that compounds like acetaminophen, related to N-[1-(2-oxopentyl)cyclobutyl]acetamide, affect cyclo-oxygenase activity. This implies potential applications in understanding and manipulating inflammatory pathways (Lucas et al., 2005).
Therapeutic Applications in Various Disorders
- Treatment of Various Disorders : N-acetylcysteine has demonstrated efficacy in treating a range of conditions, including chronic obstructive pulmonary disease, kidney damage, influenza, pulmonary fibrosis, and infertility in polycystic ovary syndrome. This suggests a wide array of potential therapeutic applications for its derivatives (Millea, 2009).
Safety and Hazards
特性
IUPAC Name |
N-[1-(2-oxopentyl)cyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-10(14)8-11(6-4-7-11)12-9(2)13/h3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXJZWWWZZCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1(CCC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-oxopentyl)cyclobutyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)


![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)